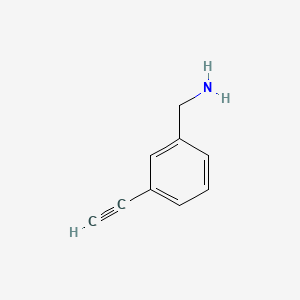

(3-Ethynylphenyl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-ethynylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUICKQFQXRUYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663658 | |

| Record name | 1-(3-Ethynylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615288-78-3 | |

| Record name | 1-(3-Ethynylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethynylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 3 Ethynylphenyl Methanamine

Established Synthetic Routes to (3-Ethynylphenyl)methanamine

The synthesis of this compound can be accomplished through several established pathways, which primarily involve the strategic construction of the ethynylphenyl core followed by the introduction of the methanamine moiety, or vice versa.

The formation of the key ethynylphenyl structure is often achieved using precursors that are readily functionalized. A common strategy involves starting with a halogenated benzene (B151609) ring, such as 3-bromobenzonitrile (B1265711). The ethynyl (B1212043) group can then be introduced via a Sonogashira coupling reaction with a protected alkyne like ethynyltrimethylsilane, followed by deprotection. rsc.org

Another efficient route starts from a precursor that already contains a group that can be converted to the desired aminomethyl function, such as 3-ethynylbenzonitrile (B71010). nih.gov This intermediate possesses the required ethynyl group and a nitrile function that serves as a direct precursor to the primary amine. The synthesis of 3-ethynylbenzonitrile itself can be achieved by the palladium-catalyzed Sonogashira coupling of 3-bromobenzonitrile with acetylene.

A different approach involves starting with 3-ethynylbenzaldehyde (B1333185). This precursor contains the ethynylphenyl moiety and an aldehyde group that can be converted to the aminomethyl group through reductive amination.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Key Transformation |

|---|---|---|

| 3-Bromobenzonitrile | Br-C₆H₄-CN | Sonogashira coupling followed by nitrile reduction |

| 3-Ethynylbenzonitrile | HC≡C-C₆H₄-CN | Reduction of the nitrile group |

| 3-Ethynylbenzaldehyde | HC≡C-C₆H₄-CHO | Reductive amination |

| 3-Iodobenzylamine | I-C₆H₄-CH₂NH₂ | Sonogashira coupling |

The introduction of the aminomethyl group is a critical step in the synthesis. When starting from 3-ethynylbenzonitrile, the nitrile group can be reduced to the primary amine. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Alternatively, reductive amination of 3-ethynylbenzaldehyde provides a direct route to the final product. This reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the amine.

Due to the reactivity of the amine functionality, protective group strategies are often employed during synthesis, especially when performing reactions on the ethynyl group. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine. rsc.org For instance, (R)-1-(3-bromophenyl)ethan-1-amine can be protected with a Boc group before undergoing a Sonogashira coupling to introduce the ethynyl moiety. rsc.org The amine is often isolated and stored as its hydrochloride salt, which enhances its stability and shelf-life by preventing oxidation and side reactions. rsc.org

Advanced Catalytic Approaches in the Synthesis and Functionalization of this compound

Modern synthetic chemistry relies heavily on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis and subsequent modification of this compound benefit significantly from such approaches.

The Sonogashira cross-coupling reaction is the most prominent and powerful catalytic method for forming the C(sp²)-C(sp) bond required to introduce the ethynyl group onto the aromatic ring. wikipedia.orgrsc.org This reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, tolerating a wide variety of functional groups, which is crucial when working with bifunctional molecules like the precursors to this compound. wikipedia.org

A typical Sonogashira protocol for synthesizing an ethynylphenyl precursor involves reacting an aryl halide (e.g., 3-bromobenzylamine (B82478) or a protected version) with a terminal alkyne. rsc.org Advances in this field have led to the development of copper-free Sonogashira reactions and catalysts that are active at very low loadings (ppm levels), increasing the method's applicability and environmental friendliness. organic-chemistry.orgbeilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents | Role | Reference |

|---|---|---|---|

| Aryl Halide | 3-Iodobenzylamine, tert-butyl (3-bromobenzyl)carbamate | Electrophilic partner | rsc.orgwikipedia.org |

| Alkyne | Ethynyltrimethylsilane, Phenylacetylene | Nucleophilic partner | rsc.orgwikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Primary catalyst for the catalytic cycle | rsc.orgorganic-chemistry.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne | rsc.orgwikipedia.org |

| Base | Triethylamine (TEA), Diisopropylamine | Neutralizes HX by-product, solvent | rsc.orgorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium | rsc.orgfishersci.it |

The amine functionality of this compound can be selectively modified using various catalytic and non-catalytic methods. As mentioned, the reduction of a nitrile precursor is a key step. Catalytic hydrogenation using catalysts like palladium on carbon is a common and effective method for this transformation.

The primary amine group is nucleophilic and can be readily derivatized to form amides, sulfonamides, or secondary and tertiary amines. fishersci.it Derivatization is often performed to attach the molecule to other scaffolds or to modify its physicochemical properties. nih.gov A variety of reagents are available for amine derivatization, including dansyl chloride (Dansyl-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA), which are often used for analytical purposes but also find application in synthetic derivatization. nih.govthermofisher.com For instance, the amine can react with acyl chlorides or activated carboxylic acids to form amides. nsf.gov

Chemical Reactivity and Transformational Potential of this compound

The dual functionality of this compound imparts a rich chemical reactivity, making it a versatile intermediate.

The terminal alkyne is arguably its most versatile handle. It can participate in:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This flagship "click chemistry" reaction allows for the efficient and regioselective formation of 1,4-disubstituted triazole rings by reacting with azides. This is a widely used ligation strategy in drug discovery and bioconjugation. nih.gov

Sonogashira Coupling: The terminal alkyne can be further coupled with other aryl or vinyl halides to extend the conjugated system. nsf.gov

Cycloaddition Reactions: The alkyne can undergo various other cycloadditions, serving as a building block for complex heterocyclic systems.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to an ethyl or ethylene (B1197577) group.

The aminomethyl group provides a site for nucleophilic attack and bond formation:

Amide and Sulfonamide Formation: Reaction with carboxylic acids (or their activated derivatives) and sulfonyl chlorides yields stable amides and sulfonamides, respectively. nsf.gov This is a common transformation in the synthesis of bioactive molecules.

N-Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines. fishersci.it

Nucleophilic Addition: The amine can act as a nucleophile in various addition reactions.

This combination of reactive sites makes this compound a valuable building block for creating libraries of compounds for high-throughput screening, developing chemical probes, and synthesizing complex target molecules in pharmaceuticals and materials science. nih.govmyskinrecipes.com

Click Chemistry Applications with the Ethynyl Moiety (e.g., Copper-Mediated Alkyne-Azide Cycloaddition)

The terminal ethynyl group of this compound is a key functional handle for its participation in "click chemistry," a class of reactions known for their high yields, stereospecificity, and simple reaction conditions. organic-chemistry.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). alfa-chemistry.com

The CuAAC reaction involves the 1,3-dipolar cycloaddition of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. alfa-chemistry.comed.ac.uk This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, and tolerates a wide variety of functional groups. organic-chemistry.org

Key Features of CuAAC with this compound:

High Yield and Regioselectivity: The reaction specifically forms the 1,4-triazole isomer. organic-chemistry.orgnih.gov

Mild Reaction Conditions: It can be performed at room temperature in various solvents, including water. organic-chemistry.org

Broad Substrate Scope: A wide range of organic azides can be coupled with this compound.

This methodology is widely employed in bioconjugation, drug discovery, and materials science to link the this compound moiety to other molecules. alfa-chemistry.com For example, it can be used to attach fluorescent tags or affinity probes to biomolecules for imaging and diagnostic applications. alfa-chemistry.com

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Azide Reactant | Catalyst | Product |

|---|---|---|---|

| This compound | Benzyl Azide | Copper(I) Iodide | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-ethynylbenzene |

This table is illustrative and provides examples of potential reactions.

Amide Bond Formations and Other Reactions Involving the Methanamine Group

The primary amine of the methanamine group in this compound is a versatile nucleophile, readily participating in a variety of chemical reactions, most notably amide bond formation. smolecule.com

Amides are commonly synthesized by reacting a carboxylic acid or its derivative with an amine. numberanalytics.comlibretexts.org The reaction of this compound with a carboxylic acid, often facilitated by a coupling agent, leads to the formation of the corresponding N-substituted amide. numberanalytics.com

Common Methods for Amide Formation:

Direct Amidation: Reaction with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com

From Acyl Chlorides: Reaction with an acyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

From Anhydrides: Reaction with a carboxylic acid anhydride. numberanalytics.com

One specific protocol involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing the amide products in good yields. nih.gov

Beyond amide formation, the primary amine can undergo other important transformations:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones. smolecule.com

Table 2: Representative Reactions of the Methanamine Group

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Acylation | N-(3-Ethynylbenzyl)acetamide |

| This compound | Benzoic Acid / DCC | Amidation | N-(3-Ethynylbenzyl)benzamide |

This table provides illustrative examples of potential reactions.

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The benzene ring of this compound possesses two substituents: an ethynyl group and a methanamine (aminomethyl) group. The directing effects of these substituents determine the position of attack for incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com

Substituents on an aromatic ring influence the reaction's rate and regiochemistry by donating or withdrawing electron density through inductive and resonance effects. ulethbridge.calibretexts.org

Activating groups donate electron density, making the ring more nucleophilic and increasing the rate of EAS. masterorganicchemistry.com They generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Deactivating groups withdraw electron density, making the ring less nucleophilic and slowing down the EAS reaction. masterorganicchemistry.com They typically direct incoming electrophiles to the meta position. wikipedia.org

Analysis of Substituents in this compound:

Methanamine (-CH₂NH₂) Group: The aminomethyl group is generally considered a weakly activating group. While the nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I), the non-bonding electrons on the nitrogen can be donated to the ring via resonance (+M effect) in the arenium ion intermediate, particularly stabilizing intermediates from ortho and para attack. organicchemistrytutor.com However, under acidic conditions often used for EAS, the amine group is protonated to form -CH₂NH₃⁺, which becomes a strong deactivating and meta-directing group due to its positive charge and strong inductive electron withdrawal. wikipedia.org

Ethynyl (-C≡CH) Group: The ethynyl group is considered a deactivating group. The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density. libretexts.org As a deactivating group, it directs incoming electrophiles to the meta position relative to itself.

Predicted Substitution Pattern:

Given that both substituents are at the 1 and 3 positions, the potential sites for electrophilic attack are carbons 2, 4, 5, and 6.

The methanamine group (if unprotonated) directs ortho (to positions 2 and 4) and para (to position 6).

The ethynyl group directs meta (to positions 5 and a re-enforcement of position 1 which is already substituted).

Considering the combined effects:

Position 2: Ortho to the activating -CH₂NH₂ and ortho to the deactivating -C≡CH.

Position 4: Ortho to the activating -CH₂NH₂ and para to the deactivating -C≡CH.

Position 5: Meta to both groups.

Position 6: Para to the activating -CH₂NH₂ and ortho to the deactivating -C≡CH.

The directing effects can be complex and often lead to a mixture of products. However, the positions activated by the aminomethyl group (ortho and para) are generally favored. Under acidic conditions where the amine is protonated (-CH₂NH₃⁺), both groups become deactivating and meta-directing. In this scenario, substitution would be strongly disfavored, but if it were to occur, it would likely be directed to position 5, which is meta to both deactivating groups.

Applications of 3 Ethynylphenyl Methanamine in Medicinal Chemistry and Drug Discovery Research

Utilization as a Core Scaffold for Novel Therapeutic Agent Design

The rigid, yet modifiable, structure of (3-ethynylphenyl)methanamine makes it an attractive scaffold for the design of novel drugs. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental to identifying new drug candidates with improved efficacy and selectivity.

Fragment-Based Drug Discovery and Lead Compound Optimization

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then grown or combined to produce more potent lead compounds. nih.govdrugdiscoverychemistry.com The ethynylphenyl motif present in this compound is a recognized fragment in medicinal chemistry. ontosight.ai Its rigid nature can help in positioning other functional groups in a defined orientation for optimal interaction with a target protein.

Once an initial hit is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its pharmacological properties. The amino and ethynyl (B1212043) groups of this compound provide convenient handles for chemical modification, allowing chemists to explore a wide range of structural variations to enhance potency, selectivity, and pharmacokinetic profiles. For instance, novel quinazoline (B50416) derivatives structurally similar to the anticancer drug erlotinib (B232) have been synthesized using an ethynyl phenyl amine core, demonstrating the utility of this scaffold in developing new anti-cancer agents. vietnamjournal.ru

Combinatorial Chemistry and Library Synthesis Incorporating this compound

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. nih.govroutledge.com This approach is instrumental in creating compound libraries for high-throughput screening to identify new drug leads. routledge.com The presence of two reactive sites in this compound, the amine and the alkyne, makes it an ideal building block for combinatorial library synthesis.

The amino group can be readily acylated, alkylated, or used in other amine-specific reactions, while the terminal alkyne is a versatile functional group that can participate in various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This dual reactivity allows for the creation of diverse molecular architectures around the this compound core, significantly expanding the chemical space explored in drug discovery programs.

Role as a Critical Linker in Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. americanpharmaceuticalreview.com this compound and its derivatives have emerged as important linkers in this field, particularly for connecting peptides to other molecules of interest. nih.govacs.org

Peptide-Based Conjugates for Receptor Targeting

Peptides are attractive therapeutic agents due to their high specificity and potency. However, they often suffer from poor stability and rapid clearance in the body. nih.gov Conjugating peptides to other molecules can improve their pharmacokinetic properties and enable targeted delivery to specific cells or tissues.

A notable application of this compound as a linker is in the development of novel Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists for the treatment of type 2 diabetes. nih.govacs.orgnih.gov GLP-1R agonists, such as Exendin-4, are effective at controlling blood glucose levels. mdpi.com In one study, this compound was used as part of a linker to conjugate dicyanocobinamide (Cbi), a precursor to vitamin B12, to Exendin-4. nih.govacs.org

The synthesis involved creating a library of linkers, including rigid substituted ethynyl phenyl methanamines, which were then used to connect Cbi to azido-modified Exendin-4 peptides via copper-mediated "click" chemistry. nih.govacs.org This strategic conjugation aimed to optimize the lead conjugate for improved GLP-1R agonism and binding. nih.govacs.org The resulting conjugates were evaluated for their ability to activate the GLP-1 receptor. nih.gov

One particular conjugate, which utilized a linker derived from this compound to connect Cbi to the K12 residue of Exendin-4, demonstrated potency comparable to that of the unconjugated Exendin-4. nih.govacs.org This highlights the crucial role of the linker in maintaining the biological activity of the peptide.

Table 1: Investigated Linker Properties in Exendin-4 Conjugates nih.govacs.org

| Linker Type | Key Property | Rationale for Inclusion |

|---|---|---|

| Short Hydrophobic Alkane Chains | Hydrophobicity | To assess the impact of non-polar interactions. |

| Amphiphilic PEG | Hydrophilicity/Flexibility | To improve solubility and provide flexibility. |

Table 2: Selected Exendin-4 Conjugate Activity nih.govacs.org

| Conjugate ID | Linker Type | Conjugation Site | GLP-1R Agonism (EC50) | GLP-1R Binding (IC50) |

|---|---|---|---|---|

| 19 | Rigid (from 3-ethynylphenyl)methanamine) | K12 of Exendin-4 | 31.2 ± 16.9 pM | 11.6 ± 2.4 nM |

| 22 | Not specified in detail | C-terminus (Ex40) | 20.7 ± 8.3 pM | 11.9 ± 2.5 nM |

Impact of Conjugation Site on Peptide Conformation and Activity

The specific location where this compound is attached to a peptide can significantly influence the resulting conjugate's three-dimensional structure (conformation) and its biological activity. The introduction of this linker can affect how the peptide folds, which in turn may alter its ability to bind to its target receptor and elicit a functional response. nih.gov

Research involving the glucagon-like peptide-1 receptor (GLP-1R) agonist Exendin-4 (Ex4) provides a clear example. In these studies, linkers, including this compound, were used to conjugate a cobinamide (Cbi) moiety to the peptide. The conjugation was performed at two different lysine (B10760008) residues: K12 on the main peptide chain (Ex4) and K40 on an extended version of the peptide (Ex40). nih.gov

The results indicated that the biological activity of the conjugates was highly dependent on the conjugation site. Conjugates where the Cbi moiety was attached at position 40 (Ex40) were generally superior in activity to those conjugated at position 12 (Ex4). It is likely that the proximity of the bulky Cbi group at position 12 to the peptide's helical structure interferes with the necessary interactions for receptor binding and subsequent agonism. nih.gov For instance, the conjugate labeled as 22 , which utilized this compound to link Cbi to Ex40, demonstrated promising receptor binding and potent agonism. nih.gov This conjugate showed significantly improved glucose tolerance in animal models compared to other constructs, underscoring the critical role of the conjugation site in preserving or even enhancing biological efficacy. nih.gov

Radiopharmaceutical Development for Diagnostic and Therapeutic Imaging

The unique structure of this compound, featuring a reactive alkyne group, makes it a valuable component in the development of radiopharmaceuticals. These agents are crucial for non-invasive diagnostic imaging techniques like Positron Emission Tomography (PET) and for targeted radionuclide therapy. google.comnih.gov

Linker in Radiolabeled Peptides for CXCR4 Receptor Targeting

This compound has been identified as a suitable linker for creating radiolabeled peptides that target the C-X-C chemokine receptor type 4 (CXCR4). google.com CXCR4 is a key receptor involved in numerous physiological and pathological processes, and it is overexpressed in many types of cancer, making it an important target for both imaging and therapy. nih.govthno.orgmdpi.com

In this application, the this compound molecule serves as a bridge. Its amine group can be attached to a chelator molecule (like NOTA or DOTA), which holds a radioactive metal ion (e.g., Gallium-68, ⁶⁸Ga). The ethynyl group on the phenyl ring is then used to "click" the entire chelator-radioisotope complex onto a peptide that is designed to bind specifically to the CXCR4 receptor. google.com This modular approach allows for the efficient assembly of targeted imaging agents. A variety of CXCR4-targeted imaging agents, including radiolabeled peptides, have been developed and have shown promise in preclinical studies and patient evaluations. google.com

Design Principles for Non-Invasive Imaging Agents

The design of effective and safe non-invasive imaging agents based on molecules like this compound follows several key principles. A primary goal is to create a probe that can be administered to a patient and will travel through the body to accumulate specifically at the site of disease, such as a tumor expressing the target receptor. thno.org

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Elucidation of Molecular Determinants for Receptor Binding and Agonism

Understanding what makes a molecule bind to and activate a receptor is key to designing more potent drugs. For this compound and its derivatives, specific structural features are critical for these interactions. The amine (methanamine) group can form hydrogen bonds, while the phenyl ring and its ethynyl substituent can participate in π-π stacking interactions with aromatic residues within a receptor's binding pocket.

In studies of GLP-1R agonists, the use of this compound as a rigid linker in peptide conjugates resulted in compounds with potent receptor agonism. nih.gov The table below shows the in vitro binding affinity (IC₅₀) and functional agonism (EC₅₀) for selected Exendin-4 conjugates. Conjugate 22 , which incorporates the this compound linker, displayed both strong binding and high potency. nih.gov This suggests that the rigid nature of the ethynylphenyl group helps to hold the active parts of the molecule in an optimal orientation for receptor interaction.

| Compound | Linker Component | Peptide Conjugation Site | Binding Affinity (IC₅₀, nM) | Functional Agonism (EC₅₀, pM) |

|---|---|---|---|---|

| nEx4 (reference) | - | - | 4.97 | - |

| 19 | (4-Ethynylphenyl)methanamine (B170253) | Ex4 (K12) | 11.6 ± 2.4 | 31.0 ± 16.9 |

| 22 | This compound | Ex40 (K40) | 11.9 ± 2.5 | 20.7 ± 8.3 |

Data sourced from research on GLP-1R agonists. nih.gov

Correlation Between Structural Modifications and Biological Efficacy

Modifying the structure of a parent compound and observing the resulting changes in biological efficacy is the essence of SAR. Research on various chemical scaffolds has demonstrated the importance of the ethynylphenyl moiety for biological activity.

Biological and Pharmacological Assessment of 3 Ethynylphenyl Methanamine Conjugates

In Vitro Pharmacological Characterization of Conjugates

The initial stages of drug discovery for (3-Ethynylphenyl)methanamine conjugates rely heavily on in vitro assays to determine their fundamental pharmacological properties. These assessments provide crucial insights into their mechanism of action and potential for therapeutic application.

Receptor Binding Affinity and Functional Potency Assays (e.g., FRET assays)

The interaction of a drug with its molecular target is a critical determinant of its pharmacological effect. Radioligand binding assays are a conventional method used to determine the affinity of a compound for a specific receptor. taylorfrancis.com This technique provides information on whether a ligand binds to a receptor but does not elucidate if the compound acts as an agonist or an antagonist. taylorfrancis.com

To distinguish between agonists and antagonists, functional receptor assays that measure aspects of the receptor-mediated signal transduction pathway are employed. taylorfrancis.com These assays are increasingly replacing traditional binding assays due to their enhanced simplicity and adaptability to high-throughput screening formats. taylorfrancis.com

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays represent a versatile and highly sensitive method for studying molecular interactions. nih.govnih.gov These homogeneous assays are scalable and can outperform or match the sensitivity, specificity, and precision of other established techniques. nih.gov

Table 1: Illustrative Receptor Binding Affinities of Hypothetical this compound Conjugates

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Conjugate A | Receptor X | 15.2 |

| Conjugate B | Receptor X | 8.7 |

| Conjugate C | Receptor Y | 25.4 |

| Conjugate D | Receptor Y | 12.1 |

Note: Data is hypothetical and for illustrative purposes only.

Cell-Based Assays for Signaling Pathway Modulation

Cell-based assays are instrumental in understanding how this compound conjugates modulate cellular signaling pathways. These assays analyze various properties of living cells, including signal transduction and apoptosis. bio-rad.comthermofisher.combpsbioscience.com By engineering cells to act as readouts, researchers can monitor the activity of specific signaling pathways and screen for activators or inhibitors. bpsbioscience.com

For instance, cell-based epistasis assays can be designed to pinpoint the site of action of a compound within a specific signaling cascade, such as the Wnt signaling pathway. nih.gov Such studies are crucial for understanding the mechanism of action and for the development of targeted therapies.

In Vivo Efficacy and Pharmacodynamic Studies of Conjugates

Following in vitro characterization, promising this compound conjugates are advanced to in vivo studies to assess their efficacy and pharmacodynamic properties in living organisms. These studies are essential for bridging the gap between cellular effects and potential clinical utility.

Assessment of Central Nervous System Penetrance and Peripheral Selectivity

The ability of a drug to cross the blood-brain barrier and enter the central nervous system (CNS) is a critical factor for neurological indications, while peripheral selectivity is desirable for non-CNS targets to minimize potential side effects. The assessment of CNS penetrance and peripheral selectivity of this compound conjugates would involve measuring their concentrations in the brain and peripheral tissues of animal models. This data is vital for determining the therapeutic potential and safety profile of these compounds.

Mitigation of Emetic Response in Preclinical Models

Nausea and vomiting are common side effects of many drugs. Preclinical models are used to predict the emetic potential of new chemical entities. researchgate.net Ferrets and dogs are considered to have strong predictive value for emesis in humans. researchgate.netnih.govndineuroscience.com While rodents are also used, they lack a vomiting reflex. researchgate.net The mink has also been utilized as a model for studying toxin-induced emesis. nih.gov Studies in these models would assess the ability of this compound conjugates to either induce or mitigate emetic responses, providing valuable information for their clinical development.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Tumor Targeting and Imaging Capabilities in Oncological Models

The development of targeted conjugates for cancer imaging and therapy is a significant area of research in nuclear medicine and oncology. mdpi.comnih.govnih.gov These agents, often called radiopharmaceuticals, typically consist of a targeting molecule, a linker, and an imaging or therapeutic radionuclide. mdpi.comnih.gov The goal is to deliver the agent specifically to tumor cells or the tumor microenvironment (TME), which enhances diagnostic accuracy and minimizes damage to healthy tissue. nih.govnih.gov

Tumor Targeting Strategies: Successful tumor targeting relies on identifying and exploiting unique biological features of cancer cells. Common strategies include:

Receptor-Targeting: Many cancer cells overexpress specific receptors on their surface. Conjugates can be designed with ligands (such as peptides or antibodies) that bind with high affinity to these receptors. nih.gov For example, neuroendocrine tumors often overexpress somatostatin receptors, which are targeted by radiolabeled analogues like 177Lu-DOTATATE. nih.gov

TME Targeting: The TME has distinct characteristics, including an altered extracellular matrix (ECM) and specific cell populations that can be targeted. nih.gov For instance, conjugates can be designed to bind to proteins like fibronectin, which is abundant in the ECM of some tumors.

Antigen Targeting: Monoclonal antibodies (mAbs) can be developed to target specific tumor antigens. urotoday.com When labeled with a radionuclide, these antibody-drug conjugates (ADCs) or radioimmunotherapy agents can be used for both imaging (e.g., PET imaging) and therapy. urotoday.com

Imaging in Oncological Models: Once a conjugate accumulates at the tumor site, the attached radionuclide allows for visualization using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov The choice of radionuclide depends on the imaging modality and desired properties, such as half-life and emission type. mdpi.com For instance, gadolinium chelates can be conjugated to targeting molecules for enhanced Magnetic Resonance Imaging (MRI) of tumors. thno.org Near-infrared (NIR) dyes can also be conjugated to antibodies for fluorescence imaging to guide therapies like near-infrared photoimmunotherapy (NIR-PIT). nih.govnih.gov

| Imaging Modality | Typical Radionuclide/Agent | Principle | Application in Oncology |

|---|---|---|---|

| PET (Positron Emission Tomography) | Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga) | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. | High-sensitivity detection of tumors and metastases, assessment of metabolic activity. |

| SPECT (Single-Photon Emission Computed Tomography) | Technetium-99m (⁹⁹ᵐTc), Indium-111 (¹¹¹In) | Detects gamma rays emitted by a tracer radionuclide. | Functional imaging of organs and tissues, bone scans, cardiac imaging. |

| MRI (Magnetic Resonance Imaging) | Gadolinium (Gd³⁺) chelates | Enhances the relaxation rate of water protons, improving image contrast. | High-resolution anatomical imaging of soft tissues and tumors. thno.org |

| Fluorescence Imaging | IRDye700DX, IRDye800CW | Detects fluorescence emitted from a dye upon excitation with NIR light. | Real-time visualization of tumors during surgery or prior to photoimmunotherapy. nih.govnih.gov |

Mechanistic Investigations of Conjugate Action

The efficacy of a targeted conjugate is determined by its interaction with its biological target and the subsequent influence on cellular pathways.

CXCR4 Receptor: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a critical role in cell migration and survival. nih.govnih.gov Its primary ligand is CXCL12 (also known as SDF-1). nih.gov CXCR4 is overexpressed in a wide range of cancers, and its high expression is often correlated with tumor progression, metastasis, and a poor prognosis. nih.govnih.gov The interaction between CXCR4 and CXCL12 helps anchor cancer cells within the protective bone marrow microenvironment, contributing to chemotherapy resistance. nih.gov

Targeting the CXCR4/CXCL12 axis is a promising therapeutic strategy. Molecules developed to target CXCR4 include:

Small Molecule Antagonists: These molecules, such as AMD3100, act as specific antagonists by inhibiting the binding of CXCL12. nih.gov

Peptide Antagonists: Peptides like BL-8040 can disrupt the receptor's interaction with its ligand. nih.gov

Antibodies: Fully human anti-CXCR4 antibodies (e.g., Ulocuplumab) can block receptor signaling and may also induce an immune response against the tumor cell. nih.gov

By blocking this interaction, CXCR4-targeted conjugates can mobilize cancer cells from their protective niches, potentially making them more susceptible to conventional therapies. nih.gov

GLP-1 Receptor (GLP-1R): The Glucagon-like peptide-1 receptor (GLP-1R) is another GPCR, primarily known for its role in regulating glucose metabolism. mdpi.com It is a key target for the treatment of type 2 diabetes and obesity. mdpi.comnih.gov While its role in oncology is less established than that of CXCR4, GLP-1R is expressed in some tumors, and its agonists have been investigated for potential neuroprotective effects. mdpi.com Peptide-based agonists for GLP-1R, such as semaglutide and tirzepatide, have been successfully developed for metabolic diseases. mdpi.comnih.govnih.gov The development of conjugates targeting GLP-1R could, in theory, be used to deliver imaging agents or cytotoxic payloads to GLP-1R-expressing cells.

| Target Receptor | Class | Endogenous Ligand | Role in Cancer | Example Targeting Molecules |

|---|---|---|---|---|

| CXCR4 | GPCR | CXCL12 (SDF-1) | Promotes tumor growth, metastasis, and chemoresistance. nih.govnih.gov | AMD3100 (Small Molecule), Ulocuplumab (Antibody) nih.gov |

| GLP-1R | GPCR | Glucagon-like peptide-1 (GLP-1) | Expressed in some tumors; role in oncology is an area of ongoing research. | Tirzepatide, Semaglutide (Peptide Agonists) mdpi.comnih.govnih.gov |

The binding of a ligand or a targeted conjugate to its receptor initiates a cascade of intracellular signaling events that determine the cellular response.

CXCR4 Signaling Pathways: Upon binding of CXCL12, CXCR4 activates several downstream pathways crucial for cell function. As a GPCR, it is primarily coupled to the Gαi subunit of the heterotrimeric G-protein complex. Activation leads to:

Inhibition of adenylyl cyclase: This results in decreased levels of cyclic AMP (cAMP).

Activation of PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation.

Activation of MAPK/ERK Pathway: This pathway is involved in regulating cell growth, differentiation, and migration.

By blocking these pathways, CXCR4 antagonists can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and reduce cell migration, thereby hindering metastasis. nih.gov

GLP-1R Signaling Pathways: Activation of GLP-1R, typically by peptide agonists, also triggers G-protein-mediated signaling. In pancreatic beta-cells, where it is most studied, GLP-1R signaling primarily proceeds through the Gαs subunit, leading to:

Activation of adenylyl cyclase: This increases intracellular cAMP levels.

Activation of Protein Kinase A (PKA) and Epac2: These downstream effectors mediate the primary effects of GLP-1R, including the potentiation of glucose-stimulated insulin secretion.

Increased Intracellular Calcium (Ca²⁺): GLP-1R can also couple to Gαq proteins, leading to an influx of calcium, which further contributes to insulin exocytosis.

The influence of modulating these pathways in cancer cells expressing GLP-1R is not fully understood but represents an area for potential therapeutic exploration.

Advanced Research Directions and Future Perspectives on 3 Ethynylphenyl Methanamine

Computational Chemistry and Molecular Modeling for Compound Optimization

Computational methods are pivotal in accelerating the discovery and optimization of novel molecules. For (3-Ethynylphenyl)methanamine, these in silico techniques offer a pathway to predict its behavior, refine its structure for specific applications, and guide synthetic efforts, thereby saving significant time and resources.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. By calculating the distribution of electron density, researchers can predict the most likely sites for electrophilic and nucleophilic attack. The terminal ethynyl (B1212043) group, with its high electron density (π-system), is a prime site for reactions like 'click chemistry' cycloadditions, while the lone pair of electrons on the nitrogen atom of the methanamine group confers nucleophilic properties.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is a determinant of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations can predict the compound's reactivity in various chemical transformations, including its utility in popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Table 1: Calculated Physicochemical and Reactivity Properties

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C₉H₉N chemscene.com | Basic identifying information. |

| Molecular Weight | 131.17 g/mol chemscene.com | Used in stoichiometric calculations for synthesis. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų chemscene.comambeed.com | Predicts drug transport properties. The value suggests good cell permeability. |

| Consensus Log Po/w | ~1.87 | Indicates the compound's lipophilicity and partitioning behavior. |

| H-Bond Donors | 1 chemscene.comambeed.com | The amine group can act as a hydrogen bond donor. |

| H-Bond Acceptors | 1 chemscene.comambeed.com | The amine group can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 1 chemscene.comambeed.com | Low number indicates conformational rigidity, which can be advantageous in drug design. |

This table is interactive. Click on the headers to sort the data.

In the context of medicinal chemistry, this compound serves as a scaffold or fragment for designing more complex, biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme. nih.govoatext.com This method allows researchers to virtually screen derivatives of this compound against biological targets of interest. For instance, the ethynylphenyl moiety can fit into hydrophobic pockets of a protein's active site, while the amine group can form crucial hydrogen bonds with amino acid residues.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a detailed view of the conformational changes and interactions at an atomic level, helping to validate the docking results and providing insights into the binding kinetics and thermodynamics. rsc.org These simulations are crucial for optimizing the structure of lead compounds to enhance their binding affinity and selectivity for a specific biological target.

Integration of this compound into Material Science and Supramolecular Assemblies

The distinct functionalities of this compound make it an attractive candidate for the development of advanced materials with tailored properties. sigmaaldrich.comsigmaaldrich.com

The amine and ethynyl groups of this compound serve as reactive handles for polymerization and polymer modification. Amine-functional polymers are valuable in a range of applications, including coatings, adhesives, and drug delivery, due to their reactivity and potential for electrostatic interactions. polysciences.com

The terminal alkyne allows for its incorporation into polymer chains via click chemistry, a highly efficient and versatile set of reactions. For example, it can be reacted with azide-functionalized polymers to append the phenylmethanamine moiety. A notable application is in the synthesis of functional poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) copolymers, which are known for their biocompatibility and use as drug carriers. researchgate.net By reacting a polymer precursor with (4-ethynylphenyl)methanamine (B170253) (a positional isomer), researchers have created polymers designed for further conjugation with therapeutic agents. researchgate.net The ethynyl group itself can also be a key component of the polymer backbone, contributing to properties like thermal stability, as seen in related benzoxazine (B1645224) polymers. geocities.ws

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of this compound | Potential Application | Reference Concept |

|---|---|---|---|

| pHPMA Copolymers | Side-chain functionalization via amine or alkyne | Drug-polymer conjugates | researchgate.net |

| Polybenzoxazines | Monomer component (as ethynylaniline derivative) | High-performance thermosets | geocities.ws |

| Polyesters/Polyamides | Monomer (using amine for polycondensation) | Engineering plastics | General Polymer Chemistry |

This table is interactive. Explore the different polymer types and their potential uses.

Self-assembly is the autonomous organization of components into ordered structures, a process central to nanotechnology and supramolecular chemistry. researchgate.netnih.gov The structure of this compound is well-suited for designing molecules that can participate in self-assembly. The aromatic ring can engage in π-π stacking interactions, while the amine group can form directional hydrogen bonds.

These interactions can be programmed to drive the formation of nanostructures like micelles, vesicles, or nanofibers in response to specific triggers, such as a change in pH or the presence of a particular enzyme. thno.org Such responsive systems are at the forefront of research for targeted drug delivery. A therapeutic agent could be encapsulated within a self-assembled nanostructure derived from this compound. This nanocarrier would remain stable in circulation until it reaches the target tissue (e.g., a tumor), where a local stimulus would trigger its disassembly and the release of its payload. nih.gov

Exploration of Novel Therapeutic Modalities and Delivery Systems

Beyond conventional small-molecule drugs, the future of medicine lies in novel therapeutic modalities. This compound is a valuable building block for several of these emerging approaches. calpaclab.com

The compound has been identified as a building block for protein degraders. calpaclab.com This class of therapeutics, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras), does not just inhibit a target protein but hijacks the cell's own machinery to destroy it completely. The modular nature of these degraders requires versatile chemical building blocks like this compound to link the target-binding element to the E3 ligase-recruiting element.

Furthermore, its utility in creating functionalized polymers and self-assembling systems directly feeds into advanced drug delivery strategies. researchgate.netgoogleapis.com These systems can improve the therapeutic index of potent drugs by increasing their accumulation at the site of action while minimizing exposure to healthy tissues. nih.gov Future work could see derivatives of this compound integrated into sophisticated delivery platforms, such as antibody-drug conjugates or lipid nanoparticles for delivering genetic medicines like siRNA, thereby expanding its therapeutic impact far beyond its initial structural simplicity. fda.gov

Prodrug Strategies Leveraging the Amine and Ethynyl Groups

The development of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov The amine and ethynyl moieties of this compound offer distinct handles for innovative prodrug design.

The primary amine group can be temporarily masked with biocompatible protecting groups that are designed to be cleaved under specific physiological conditions. chemrxiv.org For instance, creating an amide linkage that is a substrate for highly expressed enzymes in a target tissue, such as the central nervous system, could lead to site-specific drug release. chemrxiv.org Another approach involves using acid-labile groups that release the active amine in the acidic microenvironment of tumors.

The terminal alkyne, or ethynyl group, provides a gateway for bioorthogonal chemistry. This group can be utilized in pre-targeting strategies where a non-toxic, alkyne-containing prodrug is administered systemically. Subsequently, a targeting moiety (e.g., an antibody) labeled with a reaction partner (e.g., an azide) is introduced, leading to an in vivo "click" reaction that activates the drug specifically at the desired site of action. This approach minimizes off-target effects and enhances the therapeutic window.

| Functional Group | Prodrug Strategy | Potential Advantage |

| Amine (-NH2) | Enzymatically-cleavable amides | Targeted drug release in specific tissues or organs. chemrxiv.org |

| pH-sensitive carbamates | Drug activation in acidic tumor microenvironments. | |

| Ethynyl (-C≡CH) | Bioorthogonal "Click" Chemistry | In vivo drug activation at a pre-targeted site, reducing systemic toxicity. acs.orgnih.gov |

Development of Targeted Drug Delivery Systems for Enhanced Specificity

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing side effects. nih.gov The ethynyl group of this compound is exceptionally well-suited for this purpose through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.orgnih.gov

This reaction allows for the efficient and stable conjugation of this compound derivatives to a wide array of targeting and delivery vehicles. nih.gov Research has demonstrated the successful use of this compound to create conjugates with peptides, such as the GLP-1R agonist Exendin-4, for biological evaluation. acs.orgnih.gov Future research could expand this to include:

Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic derivatives to monoclonal antibodies that recognize tumor-specific antigens.

Nanoparticle Systems: Covalently linking the compound to the surface of nanoparticles (e.g., liposomes, polymeric micelles, or gold nanoparticles) for improved solubility, stability, and targeted accumulation in diseased tissues. nih.gov

Cell-Penetrating Peptides (CPPs): Conjugation to CPPs can facilitate the transport of derivatives across cell membranes to engage intracellular targets. nih.gov

These strategies leverage the molecule's structure for creating highly specific therapeutic constructs. googleapis.comgoogleapis.com

| Delivery System | Conjugation Strategy | Potential Application |

| Antibody-Drug Conjugates (ADCs) | Click chemistry via the ethynyl group | Targeted delivery of cytotoxic agents to cancer cells. |

| Nanoparticles | Covalent attachment via ethynyl or amine groups | Enhanced bioavailability and passive/active targeting to tumors or inflammatory sites. nih.gov |

| Peptide Conjugates | Click chemistry or amide bond formation | Targeting specific receptors or enhancing cell penetration. acs.orgnih.govnih.gov |

Unexplored Biological Activities and Potential Therapeutic Applications of this compound Derivatives

While this compound itself is primarily a synthetic building block, its core structure is found in several potent bioactive molecules, suggesting that its derivatives hold significant therapeutic promise. chemscene.com A major area of interest is oncology, where the (3-ethynylphenyl) moiety is a key pharmacophore in the approved cancer drug erlotinib (B232), an epidermal growth factor receptor (EGFR) kinase inhibitor. ethernet.edu.et The ethynyl group occupies a critical hydrophobic pocket in the kinase domain, highlighting its importance for potent inhibition. ethernet.edu.et

Future research could focus on synthesizing and screening libraries of this compound derivatives against various therapeutic targets:

Protein Kinase Inhibitors: Beyond EGFR, numerous other kinases are implicated in cancer and inflammatory diseases. The (3-ethynylphenyl)amino scaffold is a privileged structure for this target class, as seen in various patents for quinazoline-based inhibitors. google.comgoogle.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is a crucial enzyme in tumor immune evasion. The development of novel IDO1 inhibitors is a major goal in immuno-oncology, and scaffolds containing ethynyl groups have been explored for this purpose. semanticscholar.org

NF-κB Pathway Inhibitors: The transcription factor NF-κB is a central mediator of inflammation. The development of novel inhibitors is of great interest for treating chronic inflammatory diseases, and quinazoline-based scaffolds have shown activity in this area. nih.gov

The exploration of this chemical space could lead to the discovery of novel drug candidates for a range of diseases.

Emerging Methodologies for Synthesis, Derivatization, and Characterization in Advanced Chemical Research

Advances in synthetic organic chemistry are continually providing more efficient and versatile ways to produce and modify molecules like this compound.

Synthesis: While traditional methods like the Sonogashira cross-coupling reaction remain valuable for forming the key carbon-carbon triple bond, newer methodologies offer improved efficiency and atom economy. Emerging techniques include:

C-H Activation: Iridium-catalyzed direct C-H ethynylation of benzylamine (B48309) frameworks provides a more direct and atom-economical route to the core structure.

Multi-Component Reactions (MCRs): Three-component reactions, such as those involving an aldehyde, an amine, and a phosphorus nucleophile, can rapidly generate molecular complexity and provide access to novel derivatives in a single step. thieme-connect.com

Derivatization: The functional groups of this compound allow for a wide range of derivatization reactions. Beyond the click chemistry mentioned earlier, palladium-catalyzed cycloisomerization reactions of derivatives can be used to construct complex heterocyclic systems like oxindoles. scholaris.ca

Characterization: The characterization of novel derivatives relies on a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass of products from multi-step syntheses and complex conjugations. Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including 2D methods like COSY and HSQC, are indispensable for unambiguously determining the structure and connectivity of new, complex derivatives.

| Research Area | Emerging Methodology | Significance |

| Synthesis | Iridium-Catalyzed C-H Activation | Provides a more direct, atom-economical route to the core scaffold. |

| Multi-Component Reactions (MCRs) | Enables rapid generation of diverse derivatives from simple precursors. thieme-connect.com | |

| Derivatization | Palladium-Catalyzed Cycloisomerization | Allows for the construction of complex heterocyclic structures from alkyne-containing derivatives. scholaris.ca |

| Characterization | High-Resolution Mass Spectrometry (HRMS) | Provides unambiguous confirmation of elemental composition for novel compounds. |

常见问题

Q. What are the recommended storage conditions for (3-Ethynylphenyl)methanamine to ensure its stability in laboratory settings?

this compound should be stored in a dark place at 2–8°C in a tightly sealed container to prevent degradation. Exposure to light, moisture, or elevated temperatures may compromise its stability. Refrigeration is critical to avoid polymerization or side reactions involving the ethynyl group. Handling under inert atmospheres (e.g., nitrogen) is advised to minimize oxidation .

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Compare observed peaks (e.g., aromatic protons at ~6.5–7.5 ppm, ethynyl proton at ~3.0 ppm) with theoretical predictions based on the SMILES structure (NCC1=CC=CC(C#C)=C1) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥95%. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (131.17 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols should be followed when handling this compound in experimental setups?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .

Advanced Research Questions

Q. What strategies can resolve contradictory data on the reactivity of this compound under varying pH conditions?

- Controlled pH Titration Studies : Monitor reaction kinetics at pH 3–10 using buffered solutions. Track ethynyl group stability via FT-IR (C≡C stretch at ~2100 cm⁻¹) and correlate with byproduct formation .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict protonation states and reactive sites. Compare with experimental NMR shifts to validate models .

Q. How can computational modeling predict the behavior of this compound in novel catalytic systems?

- Docking Simulations : Use software like AutoDock Vina to model interactions with catalytic metal surfaces (e.g., Pd/Cu for Sonogashira coupling). Focus on ethynyl coordination and steric effects from the phenyl ring .

- Reaction Pathway Analysis : Apply Gaussian or ORCA to map energy barriers for proposed mechanisms (e.g., alkyne insertion vs. side reactions). Validate with GC-MS data .

Q. What methodological considerations are critical for kinetic studies of this compound degradation pathways?

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH) and quantify degradation products via LC-MS. Identify primary pathways (e.g., oxidation at the ethynyl group) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrogen exchange in aqueous environments. Compare with control experiments in anhydrous conditions .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。